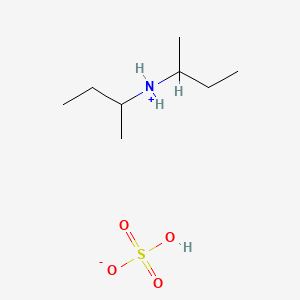
Di-sec-butylammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-sec-butylammonium hydrogen sulphate is an organic compound with the molecular formula C8H21NO4S. It is a salt formed by the reaction of di-sec-butylamine with sulfuric acid. This compound is known for its unique properties and applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-sec-butylammonium hydrogen sulphate can be synthesized through the reaction of di-sec-butylamine with sulfuric acid. The reaction typically involves the slow addition of sulfuric acid to di-sec-butylamine under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and should be carried out with proper cooling to maintain the desired temperature.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with cooling systems. The reactants are mixed in stoichiometric amounts, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other suitable methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Di-sec-butylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: It can participate in substitution reactions where the hydrogen sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and related compounds.
Reduction: Amines and other reduced products.
Substitution: Compounds with different functional groups replacing the hydrogen sulfate group.
Scientific Research Applications
Di-sec-butylammonium hydrogen sulphate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of di-sec-butylammonium hydrogen sulphate involves its interaction with molecular targets through hydrogen bonding and ionic interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.
Comparison with Similar Compounds
- Di-sec-butylammonium chloride
- Di-sec-butylammonium nitrate
- Di-sec-butylammonium phosphate
Comparison: Di-sec-butylammonium hydrogen sulphate is unique due to its specific hydrogen sulfate group, which imparts distinct chemical properties compared to other similar compounds. For instance, the hydrogen sulfate group can participate in unique hydrogen bonding interactions, making it useful in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
94158-38-0 |
|---|---|
Molecular Formula |
C8H21NO4S |
Molecular Weight |
227.32 g/mol |
IUPAC Name |
di(butan-2-yl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C8H19N.H2O4S/c1-5-7(3)9-8(4)6-2;1-5(2,3)4/h7-9H,5-6H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
MAAGHPOMZBPTDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[NH2+]C(C)CC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















